(1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, AldrichCPR
Description
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Properties
IUPAC Name |
[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.2ClH/c13-7-9-3-2-6-16(8-9)12-15-11-10(17-12)4-1-5-14-11;;/h1,4-5,9H,2-3,6-8,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYIQVRINJXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2118016-83-2 | |
| Record name | (1-{[1,3]oxazolo[4,5-b]pyridin-2-yl}piperidin-3-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-3-piperidinyl)methanamine dihydrochloride, commonly referred to as AldrichCPR, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of AldrichCPR consists of a piperidine moiety linked to an oxazolo-pyridine framework. This unique structure is hypothesized to contribute to its biological activities. The molecular formula can be represented as follows:
Pharmacological Potential
Recent studies have highlighted the pharmacological potential of compounds with similar structures. For instance, derivatives containing oxadiazole and pyridine rings have shown promising results in various biological assays.
Anticonvulsant Activity
A study involving derivatives of oxadiazole-pyridine compounds demonstrated significant anticonvulsant activity. Compounds were evaluated using the maximal electroshock seizure (MES) model in male Wistar rats. Notably, certain derivatives exhibited efficacy comparable to the standard drug phenytoin without significant neurotoxicity at doses up to 100 mg/kg .
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications on the oxazolo-pyridine scaffold can enhance biological activity. For example, substituents at specific positions on the piperidine ring have been shown to influence potency and selectivity against target receptors.
| Compound | Structure | Biological Activity | Reference |
|---|---|---|---|
| 8d | Structure | Anticonvulsant | |
| 8e | Structure | Anticonvulsant | |
| 8f | Structure | Anticonvulsant |
Case Studies
- Neuroprotective Effects : In a study focusing on neuroprotection, compounds similar to AldrichCPR were found to prevent reactive oxygen species (ROS)-mediated apoptosis in neuronal cell lines. This suggests a potential application in neurodegenerative diseases .
- Mitochondrial Uncoupling : Another study investigated the mitochondrial uncoupling properties of related compounds, indicating that these molecules could enhance cellular respiration and energy expenditure, which may be beneficial in metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
